Atherosclerosis is a condition characterized by the buildup of plaque in arteries. Studies suggest that LXR-623 may help reduce atherosclerosis by promoting cholesterol efflux from macrophages, which are immune cells that contribute to plaque formation [].
NAFLD is a liver condition characterized by excess fat accumulation. Research suggests that LXR-623 may improve liver function in NAFLD by promoting cholesterol and triglyceride clearance from the liver [].
LXR activation has been shown to have anti-inflammatory effects. Studies are investigating the potential of LXR-623 to treat inflammatory diseases such as psoriasis and inflammatory bowel disease [].
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, also known as LXR-623 or WAY-252623, is a synthetic small molecule []. It belongs to the class of indazole derivatives and has been investigated for its potential role in regulating cholesterol metabolism [].
The key features of the molecule include:
The presence of these electron-withdrawing groups (fluorine and trifluoromethyl) might influence the overall electronic properties of the molecule [].
Data on the specific physical and chemical properties of 2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole is scarce.
2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole (LXR-623) was investigated as a potential agonist for the Liver X Receptor (LXR) []. LXRs are transcription factors involved in regulating cholesterol metabolism. LXR activation can promote cholesterol efflux from cells, potentially reducing blood cholesterol levels.
Studies suggest that LXR-623 binds to the LXR and activates its transcriptional activity, although the detailed mechanism of action requires further investigation [].
Acute Toxic